

# Technical Whitepaper: Diiodomethane-13C,d2 – Structural Dynamics & Synthetic Applications

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## Compound of Interest

Compound Name: Diiodomethane-13C,d2

CAS No.: 1217038-24-8

Cat. No.: B1142166

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in Drug Discovery

## Executive Summary

### Diiodomethane-13C,d2 (

) represents a high-value isotopic tool in structural biology and medicinal chemistry. Distinguished by its high density and unique spectroscopic signature, it serves as a critical reagent for introducing stable isotope labels into cyclopropane pharmacophores via the Simmons-Smith reaction. This guide provides a comprehensive analysis of its molecular architecture, spectroscopic identification, and practical application in mechanistic drug development.

## Molecular Architecture & Physical Properties

### Structural Geometry

**Diiodomethane-13C,d2** adopts a distorted tetrahedral geometry belonging to the

point group. The presence of two massive iodine atoms induces significant steric repulsion, widening the I-C-I bond angle beyond the ideal 109.5°.

## Key Structural Parameters:

- Bond Lengths: The C-I bond is significantly longer (~2.14 Å) than the C-D bond (~1.09 Å).
- Isotope Effect: The substitution of Hydrogen (ngcontent-ng-c1989010908="" \_nghost-ng-c2193002942="" class="inline ng-star-inserted">

) with Deuterium (

) results in a slight shortening of the C-D bond due to lower zero-point vibrational energy (anharmonicity of the potential well). This creates a "steric isotope effect" where

effectively occupies slightly less volume than its non-deuterated congener.

## Physical Data Table

Property	Value	Notes
Formula		Isotopically labeled
Molar Mass	~271.86 g/mol	+3 Da shift vs standard
Density	3.36 g/mL	Exceptionally high for organic liquid
Boiling Point	68°C (at 11 mmHg)	Decomposes at higher temps
Refractive Index		High optical density
Appearance	Colorless to pale yellow liquid	Darkens upon photolysis (liberates )

## Spectroscopic Characterization (Self-Validating Identity)

The identity of

is confirmed through a distinct NMR signature that validates both isotopic labels simultaneously.

## The Heavy Atom Effect & Chemical Shift

Unlike typical methylene carbons which resonate between 20–60 ppm, the carbon in diiodomethane resonates at a negative chemical shift (typically -54.0 ppm relative to TMS).

- Mechanism: This "Heavy Atom Effect" arises from spin-orbit coupling induced by the iodine atoms, which exerts a massive shielding effect on the attached carbon nucleus.

## Coupling Dynamics ( )

The multiplicity of the

signal provides immediate confirmation of the

label.

- Spin System:

(

) coupled to two equivalent

nuclei (

).

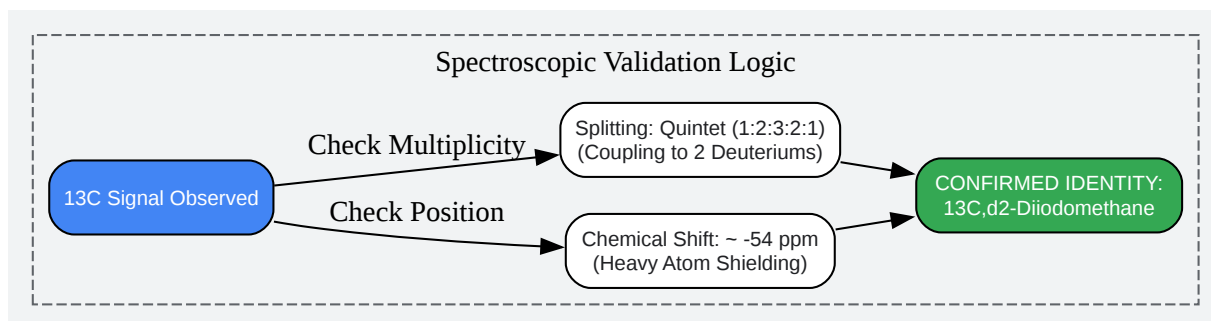
- Multiplicity Rule:

- lines.

- Result: A 1:2:3:2:1 Quintet.

- Coupling Constant (

): Approximately 27 Hz.



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Figure 1: Logic flow for spectroscopic validation of

. The unique negative shift combined with the quintet splitting confirms the presence of both iodine (shielding) and Deuterium (coupling).

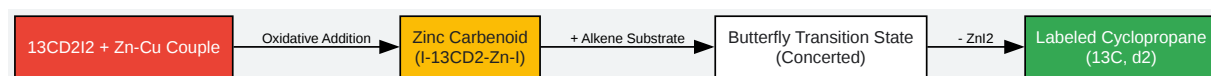
## Synthetic Application: The Simmons-Smith Reaction<sup>[2][3]</sup>

The primary utility of

in drug development is the installation of isotopically labeled cyclopropane rings—a common bioisostere for alkenes that improves metabolic stability and rigidity.

### Reaction Mechanism

The reaction proceeds via a Zinc-Carbenoid intermediate, not a free carbene.<sup>[1][2]</sup> This ensures stereospecificity (retention of alkene geometry).<sup>[1][2]</sup>



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Figure 2: Mechanistic pathway of the Simmons-Smith reaction using labeled diiodomethane. The concerted nature ensures the labels are transferred with stereochemical fidelity.

## Experimental Protocol: Labeled Cyclopropanation

Objective: Synthesis of a

-labeled cyclopropyl drug intermediate.

Reagents:

- Alkene Substrate (1.0 equiv)
- (1.5 - 2.0 equiv)[3]
- Zn-Cu Couple (freshly prepared) or  
(Furukawa modification)[1]
- Dichloromethane (anhydrous)

Workflow:

- Activation: Under inert atmosphere ( ), suspend Zn-Cu couple in anhydrous .
- Carbenoid Formation: Add dropwise at 0°C. Critical: Do not expose to light. Stir for 20 mins to form .
- Cyclopropanation: Add the alkene substrate slowly. Allow to warm to room temperature.
- Quench: Quench with saturated .
- Validation:
  - Mass Spec: Look for M+3 mass shift in the product (1 Da from

+ 2 Da from

).

- NMR: The cyclopropyl

(now

) will be silent in

NMR but visible in

NMR as a quintet.

## Handling & Safety (Critical Control Points)

- Photolysis Risk: Diiodomethane is highly photosensitive. Exposure to ambient light causes homolytic cleavage of the C-I bond, liberating iodine radicals ( ) which degrade the reagent and turn the liquid brown.
  - Control: Store in amber glass, wrapped in foil, at 4°C.
- Toxicity: High acute toxicity. It is an alkylating agent.
  - Control: Handle only in a fume hood with double nitrile gloves.
- Stability: Stabilized with Copper wire (scavenges free Iodine).

## References

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- Cambridge Isotope Laboratories. Stable Isotope Labeled Synthetic Intermediates. [Link](#)

- Vicha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Chemical Reviews, 2020. (Explains the -54 ppm shift). [Link](#)

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